molecular formula C23H24N6O2 B2381125 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 361174-97-2

7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2381125
CAS No.: 361174-97-2
M. Wt: 416.485
InChI Key: RFMYXQVSUYGWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative incorporating a phenylpiperazine moiety, designed for advanced pharmacological and neurochemical research. Compounds featuring a piperazine-linked heterocyclic core, such as benzimidazole, have demonstrated significant anxiolytic potential in biological evaluations, acting through modulation of the GABAergic system . Specifically, molecular docking studies of similar structures indicate a high binding affinity for the GABA-A receptor, suggesting a potential mechanism of action that involves enhancing GABA neurotransmission to produce central nervous system (CNS) depressive effects . This makes it a valuable chemical tool for studying anxiety disorders and CNS pharmacology. The structural architecture of this compound, which combines a purine-dione system with a benzyl and phenylpiperazine group, is characteristic of molecules explored for diverse biological activities. As a research chemical, it is intended for in vitro and in vivo studies to investigate its pharmacokinetic properties, receptor binding profiles, and overall biological effects. This product is strictly for Research Use Only (RUO) and is not manufactured or tested for human consumption, diagnostic application, or any therapeutic use. Researchers are responsible for ensuring all applicable regulations are followed during the handling and use of this material.

Properties

IUPAC Name

7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-26-20-19(21(30)25-23(26)31)29(16-17-8-4-2-5-9-17)22(24-20)28-14-12-27(13-15-28)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,25,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMYXQVSUYGWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution reactions.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.

    Attachment of the Phenylpiperazine Moiety: This step involves the reaction of the purine derivative with 4-phenylpiperazine under suitable conditions, such as heating in a polar solvent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or methyl groups.

    Reduction: Reduction reactions can occur at various positions on the purine ring or the phenylpiperazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, purine derivatives are of interest due to their potential interactions with nucleic acids and enzymes. This compound might be studied for its effects on DNA replication or repair mechanisms.

Medicine

In medicine, such compounds are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. The phenylpiperazine moiety might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes critical structural variations and properties of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione and related compounds:

Compound Name Substituent at Position 7 Substituent at Position 8 Methyl Groups (Positions) Key Properties/Activities References
Target Compound : 7-Benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-purine-dione Benzyl 4-Phenylpiperazin-1-yl 3-methyl Potential ALDH/kinase inhibition; enhanced lipophilicity
7-(4-Methylbenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-purine-dione 4-Methylbenzyl 4-Phenylpiperazin-1-yl 1,3-dimethyl Increased steric hindrance; possible altered receptor affinity
1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-purine-dione (3j) - 6-Methylpyridin-2-yloxy 1,3,7-trimethyl Loss of CNS activity; retained analgesia
8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-purine-dione (3m) - 3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy 1,3,7-trimethyl Analgesic activity without CNS stimulation
8-(3,3,3-Trifluoropropyl)-1,3,7-trimethyl-purine-dione (3-29A) - 3,3,3-Trifluoropropyl 1,3,7-trimethyl Lower melting point (140°C); potential metabolic stability via CF₃ group
1,3,7-Trimethyl-8-(4-methylbenzyl)-purine-dione (73f) - 4-Methylbenzyl 1,3,7-trimethyl Melting point 195–197°C; synthetic yield 58%
8-Butylamino-3-methyl-7-(2-(5-methylindazol-4-yl)-2-oxoethyl)-purine-dione (39) 2-(5-Methylindazol-4-yl)-2-oxoethyl Butylamino 3-methyl Kinase inhibition; characterized by NMR/HRMS

Biological Activity

7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, a synthetic compound belonging to the purine derivative class, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C18H23N6O2C_{18}H_{23}N_{6}O_{2} and a molecular weight of approximately 355.4142 g/mol. Its structure features a purine core with a benzyl group and a piperazine moiety, which are significant for enhancing biological activity and solubility in biological systems.

Structural Features

Feature Description
Purine Core Central structure providing biological relevance
Benzyl Group Enhances lipophilicity and potential receptor interactions
Piperazine Moiety Often associated with increased pharmacological activity

Pharmacological Potential

7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibits notable activities that suggest potential therapeutic applications:

  • Antidepressant Effects : Similar compounds have shown efficacy in treating depression, likely due to their interaction with serotonin receptors.
  • Antipsychotic Properties : The piperazine ring is known to enhance the antipsychotic effects in related compounds.
  • Cytotoxic Activity : Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines, although specific IC50 values are yet to be established.

Interaction Studies

The compound interacts with several biological targets, which may include:

  • Serotonin Receptors : Potential modulation of mood and anxiety.
  • Dopamine Receptors : Implications for antipsychotic effects.
  • Kinase Inhibition : Possible anticancer mechanisms through inhibition of specific kinases involved in cell proliferation.

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione on various cancer cell lines. Although specific data on this compound is limited, structural analogs have demonstrated significant cytotoxicity:

Compound Cell Line Tested IC50 (µM)
8-(4-chlorophenyl)piperazinyl purinesMCF73.79
7-methylxanthineNCI-H46012.50
Novel pyrazole derivativesHepG20.39

These findings suggest that derivatives sharing structural features may also exhibit similar or enhanced biological activities .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Key steps include:

  • Formation of the Purine Core : Starting from simpler purine derivatives.
  • Substitution Reactions : Introducing the benzyl and piperazine groups through electrophilic aromatic substitution or nucleophilic attacks.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been analyzed for their biological activities:

Compound Name Structural Features Biological Activity
8-(4-chlorophenyl)piperazinyl purinesChlorophenyl instead of benzylAntidepressant effects
7-methylxanthineMethylated purineCaffeine-like stimulant effects
1-benzylpiperazine derivativesPiperazine coreAntipsychotic properties

The unique combination of functional groups in 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione may enhance its pharmacological profile compared to these analogs.

Q & A

Q. How can synthesis protocols for 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires multi-step reaction monitoring, including:

  • Purine Core Assembly : Start with a xanthine derivative (e.g., theophylline) as the base. Introduce the benzyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, NaH as base, 60–80°C) .
  • Piperazine Functionalization : Use Mitsunobu or Buchwald-Hartwig coupling to attach the 4-phenylpiperazine moiety. Reaction conditions (e.g., Pd catalysts, ligands, and temperature) must be tailored to minimize byproducts .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm; piperazine N-CH₂ at δ 2.5–3.5 ppm) .
  • FTIR : Identify carbonyl stretches (C=O at 1650–1700 cm⁻¹) and N-H stretches (purine core at 3200–3400 cm⁻¹) .
  • HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass error. Example: Calculated for C₂₃H₂₅N₇O₂: 440.2095; Observed: 440.2093 .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. chlorobenzyl or piperazine substituents) affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require:

  • In Silico Docking : Use AutoDock Vina to predict binding affinity to adenosine receptors (A₁/A₂A). The 4-phenylpiperazine group enhances hydrophobic interactions in the receptor pocket .
  • In Vitro Assays : Compare IC₅₀ values in cAMP inhibition assays (HEK293 cells). For example:
    • Benzyl substituent : IC₅₀ = 120 nM (A₁)
    • Chlorobenzyl analog : IC₅₀ = 85 nM (A₁) due to increased lipophilicity .
  • Metabolic Stability : Assess hepatic microsome half-life (human vs. rat). The methyl group at position 3 reduces CYP450-mediated oxidation .

Q. How can contradictory data on receptor selectivity be resolved?

Methodological Answer: Contradictions often arise from assay conditions. Standardize protocols:

  • Radioligand Binding Assays : Use consistent membrane preparations (e.g., CHO cells overexpressing A₁/A₂A receptors) and buffer conditions (Mg²+ 2 mM, pH 7.4) .
  • Control for Off-Target Effects : Include reference antagonists (e.g., DPCPX for A₁, ZM241385 for A₂A).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets. Example: A 2025 study found A₁ selectivity (Ki = 50 nM) varied by ±15% across labs due to differences in protein concentration .

Q. What strategies stabilize this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (pH 1–9, 37°C). The compound degrades rapidly at pH <3 (t₁/₂ = 2 hr) due to purine ring protonation. Use enteric coatings for oral delivery .
  • Light Sensitivity : Store in amber vials under argon. UV-Vis spectra show λmax at 270 nm; exposure to UV light (254 nm) causes 30% degradation in 24 hr .
  • Lyophilization : Formulate with trehalose (1:1 w/w) to retain >90% activity after 6 months at -20°C .

Q. How to design experiments for assessing metabolic pathways?

Methodological Answer:

  • Phase I Metabolism : Incubate with human liver microsomes (HLM) + NADPH. Analyze metabolites via LC-QTOF-MS. Major pathway: N-demethylation at position 3 (m/z 426 → 412) .
  • Phase II Conjugation : Test glucuronidation using UDPGA. The 7-benzyl group inhibits glucuronide formation, favoring sulfation .
  • In Vivo Correlation : Administer to Sprague-Dawley rats (IV/oral). Collect plasma at 0.5, 1, 2, 4, 8 hr. AUC₀–∞ ratios indicate low oral bioavailability (F = 12%) due to first-pass metabolism .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity profiles in cancer cell lines?

Methodological Answer:

  • Cell Line Variability : Test in ≥3 lines (e.g., MCF-7, A549, HepG2). The compound shows IC₅₀ = 10 μM in MCF-7 (ER+) but >50 μM in A549 (p53 mutant) due to differential adenosine receptor expression .
  • Assay Interference : The purine core absorbs at 570 nm, skewing MTT results. Use resazurin or CellTiter-Glo for accuracy .

Q. Experimental Design Guidelines

Q. How to apply DOE (Design of Experiments) for reaction optimization?

Methodological Answer:

  • Factors : Temperature (60–100°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Use a Central Composite Design to model yield. Example: Optimal Pd(OAc)₂ = 3 mol%, Xantphos = 6 mol%, 90°C (predicted yield = 58%) .
  • Validation : Run triplicate experiments at optimal conditions. Relative error <5% confirms model reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.